molecular formula C8H9F7O2 B6350283 1H,1H-Heptafluorobutyl butyrate CAS No. 2926-44-5

1H,1H-Heptafluorobutyl butyrate

Cat. No.: B6350283
CAS No.: 2926-44-5
M. Wt: 270.14 g/mol
InChI Key: KEIKDEUYHLTTNF-UHFFFAOYSA-N
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Description

1H,1H-Heptafluorobutyl butyrate is a fluorinated ester compound with the molecular formula C8H9F7O2. It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. This compound is used in various industrial applications due to its unique characteristics.

Preparation Methods

1H,1H-Heptafluorobutyl butyrate can be synthesized through several methods. One common synthetic route involves the esterification of heptafluorobutanol with butyric acid. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .

Chemical Reactions Analysis

1H,1H-Heptafluorobutyl butyrate undergoes various chemical reactions, including:

Scientific Research Applications

1H,1H-Heptafluorobutyl butyrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H,1H-Heptafluorobutyl butyrate involves its interaction with molecular targets through its fluorinated ester group. The compound’s high electronegativity due to the fluorine atoms allows it to participate in various chemical reactions, influencing pathways such as signal transduction and enzyme inhibition.

Comparison with Similar Compounds

1H,1H-Heptafluorobutyl butyrate can be compared with other fluorinated esters, such as:

This compound stands out due to its unique combination of stability and reactivity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutyl butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F7O2/c1-2-3-5(16)17-4-6(9,10)7(11,12)8(13,14)15/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIKDEUYHLTTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40895513
Record name 2,2,3,3,4,4,4-Heptafluorobutyl butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2926-44-5
Record name 2,2,3,3,4,4,4-Heptafluorobutyl butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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